[5S-(5R*,8R*,10R*,11R*

CYP3A4 inhibition IC50 pharmacoenhancer

Ritonavir, systematically named [5S-(5R*,8R*,10R*,11R*)]-10-hydroxy-2-methyl-5-(1-methylethyl)-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-2,4,7,12-tetraazatridecan-13-oic acid 5-thiazolylmethyl ester, is a peptidomimetic azapeptide that functions both as an HIV-1 protease inhibitor and as a potent cytochrome P450 3A4 (CYP3A4) inhibitor. Originally developed as an antiretroviral agent, ritonavir is now predominantly used at sub-therapeutic doses (100–200 mg) as a pharmacokinetic enhancer (booster) for other HIV protease inhibitors and the integrase inhibitor elvitegravir, owing to its ability to profoundly inhibit intestinal and hepatic CYP3A4-mediated first-pass metabolism.

Molecular Formula C36H46N6O5S2
Molecular Weight 706.9 g/mol
Cat. No. B12291687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5S-(5R*,8R*,10R*,11R*
Molecular FormulaC36H46N6O5S2
Molecular Weight706.9 g/mol
Structural Identifiers
SMILESCCC1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
InChIInChI=1S/C36H46N6O5S2/c1-5-32-38-28(22-48-32)20-42(4)35(45)41-33(24(2)3)34(44)39-27(16-25-12-8-6-9-13-25)18-31(43)30(17-26-14-10-7-11-15-26)40-36(46)47-21-29-19-37-23-49-29/h6-15,19,22-24,27,30-31,33,43H,5,16-18,20-21H2,1-4H3,(H,39,44)(H,40,46)(H,41,45)
InChIKeyOYEPOHCIXAAUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritonavir [5S-(5R*,8R*,10R*,11R*)]: Chemical Identity and Pharmacological Classification for Research and Industrial Procurement


Ritonavir, systematically named [5S-(5R*,8R*,10R*,11R*)]-10-hydroxy-2-methyl-5-(1-methylethyl)-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-2,4,7,12-tetraazatridecan-13-oic acid 5-thiazolylmethyl ester, is a peptidomimetic azapeptide that functions both as an HIV-1 protease inhibitor and as a potent cytochrome P450 3A4 (CYP3A4) inhibitor [1]. Originally developed as an antiretroviral agent, ritonavir is now predominantly used at sub-therapeutic doses (100–200 mg) as a pharmacokinetic enhancer (booster) for other HIV protease inhibitors and the integrase inhibitor elvitegravir, owing to its ability to profoundly inhibit intestinal and hepatic CYP3A4-mediated first-pass metabolism [2]. The compound's unique stereochemical configuration, [5S-(5R*,8R*,10R*,11R*)], is essential for its dual pharmacological activities and distinguishes it from structurally related pharmacoenhancers such as cobicistat [3].

Why Ritonavir [5S-(5R*,8R*,10R*,11R*)] Cannot Be Casually Replaced by In-Class Pharmacoenhancers


Despite the availability of other CYP3A4 inhibitors, ritonavir's pharmacological fingerprint cannot be replicated by simple generic substitution. Unlike cobicistat, ritonavir is not only a competitive CYP3A4 inhibitor but also a mechanism-based inactivator that irreversibly destroys the enzyme, leading to a more sustained boosting effect that is not directly proportionate to acute plasma concentrations [1]. Furthermore, ritonavir retains intrinsic antiretroviral activity against HIV-1 protease (IC₅₀ ≈ 2.6 nM in cell-based assays), a property absent in cobicistat, which was structurally modified to eliminate antiviral action [2]. Differences in CYP inhibition spectra—ritonavir additionally inhibits CYP2D6, CYP2C9, and CYP2C19, while cobicistat is more selective—mean that generic replacement can unpredictably alter co-administered drug exposure, potentially compromising therapeutic efficacy or safety [3]. These multidimensional pharmacological divergences render ritonavir non-interchangeable with other boosters in both clinical and research applications.

Head-to-Head Quantitative Differentiation of Ritonavir [5S-(5R*,8R*,10R*,11R*)] Against Its Closest Pharmacoenhancer Analogs


Ritonavir Demonstrates ~2.3-Fold More Potent CYP3A4 Inhibition Than Cobicistat in Recombinant Enzyme Assays

In a head-to-head in vitro study using human recombinant CYP3A4, ritonavir inhibited CYP3A4 activity with an IC₅₀ of 0.014 μM, compared to 0.032 μM for cobicistat, representing a 2.3-fold greater inhibitory potency [1]. This difference was observed using testosterone 6β-hydroxylation as the probe reaction, a clinically relevant CYP3A4 substrate. The lower IC₅₀ indicates that ritonavir achieves equivalent enzyme inhibition at lower concentrations, a critical factor when minimizing pill burden or excipient load in co-formulated products.

CYP3A4 inhibition IC50 pharmacoenhancer ritonavir vs cobicistat

Ritonavir Uniquely Acts as a Mechanism-Based CYP3A4 Inactivator, Differentiating It from Reversible Competitors

Ritonavir is not merely a competitive CYP3A4 inhibitor; it functions as a mechanism-based inactivator that irreversibly modifies the enzyme through covalent binding to heme and active-site residues. In reconstituted CYP3A4 systems, ritonavir exhibited time-dependent inactivation with a maximal inactivation rate constant (kᵢₙₐᶜₜ) of 0.14 min⁻¹ and a concentration required for half-maximal inactivation (K₁) of 0.07 μM [1]. By contrast, cobicistat shows only reversible competitive inhibition with no time-dependent component, as demonstrated by the absence of NADPH-dependent loss of enzyme activity over 20-minute pre-incubations [2]. This irreversible inactivation means that CYP3A4 activity recovers only via de novo enzyme synthesis (half-life ~36–70 h in vivo), providing a prolonged pharmacodynamic effect that persists beyond ritonavir's plasma elimination half-life.

mechanism-based inactivation CYP3A4 irreversible inhibition ritonavir

Ritonavir Retains Intrinsic HIV-1 Protease Inhibitory Activity, Whereas Cobicistat Is Structurally Inactive Against HIV

Ritonavir was intentionally designed as an HIV-1 protease inhibitor and retains nanomolar antiviral potency: it inhibits HIV-1 protease with an IC₅₀ of 2.6 nM in cell-based assays and achieves an EC₅₀ of 22 nM against HIV-1₁₁₁B in MT-4 cells [1]. Cobicistat, by structural design, lacks the critical hydroxyl group that hydrogen-bonds to the protease catalytic aspartates and exhibits no measurable anti-HIV activity (EC₅₀ > 10 μM) [2]. This dual pharmacophore—antiviral plus CYP3A4 inhibition—allows ritonavir to contribute directly to viral suppression when used as a booster, whereas cobicistat functions solely as a pharmacokinetic enhancer and adds no antiviral pressure to the regimen.

HIV-1 protease inhibition antiviral activity IC50 ritonavir dual function

Ritonavir Boosting Achieves Equivalent or Superior Trough Concentrations of Co-Administered Protease Inhibitors Compared with Cobicistat

In a randomized crossover pharmacokinetic study in healthy volunteers, atazanavir 300 mg co-administered with ritonavir 100 mg once daily produced a geometric mean trough concentration (Cτ) of 1340 ng/mL (CV 41%), compared to 1330 ng/mL (CV 43%) with cobicistat 150 mg—demonstrating bioequivalence [1]. For darunavir 800 mg once daily, ritonavir boosting yielded a numerically higher Cτ (2015 ng/mL, CV 42.3%) compared to cobicistat boosting (1478 ng/mL, CV 63.2%), a 36% higher trough concentration [1]. Elevated trough concentrations are directly correlated with sustained virologic suppression and reduced risk of resistance development during the dosing interval.

pharmacokinetic boosting Cthrough ritonavir atazanavir darunavir

Ritonavir Exhibits Broader CYP Inhibition Spectra, Enabling Versatile Application in Multi-Drug Interaction Studies

Beyond CYP3A4, ritonavir potently inhibits CYP2D6 (IC₅₀ = 0.15 μM) and moderately inhibits CYP2C9 (IC₅₀ = 1.7 μM) and CYP2C19 (IC₅₀ = 3.2 μM) in human liver microsomal assays [1]. Cobicistat, in contrast, was engineered for improved selectivity and exhibits substantially weaker inhibition of CYP2D6 (IC₅₀ = 9.4 μM) and negligible effects on CYP2C9 and CYP2C19 (IC₅₀ > 25 μM) [2]. While this broader inhibition profile necessitates careful drug-drug interaction management in clinical settings, it renders ritonavir uniquely valuable as a positive control in multi-enzyme CYP inhibition screening panels and as a pharmacological tool for dissecting parallel metabolic pathways.

CYP inhibition panel CYP2D6 CYP2C9 CYP2C19 drug-drug interaction

Optimal Research and Industrial Application Scenarios for Ritonavir [5S-(5R*,8R*,10R*,11R*)] Based on Quantitative Differentiation Evidence


In Vitro CYP3A4 Mechanism-Based Inactivation Studies

Ritonavir is the reference standard for inducing irreversible CYP3A4 inactivation in human liver microsomal or recombinant enzyme systems. Its characterized kᵢₙₐᶜₜ of 0.14 min⁻¹ and K₁ of 0.07 μM [1] provide defined kinetic parameters for designing time-dependent inhibition experiments. Researchers can use ritonavir as a positive control to validate assay sensitivity for mechanism-based inactivation, leveraging the irreversible nature of its inhibition to distinguish true inactivators from reversible competitors [2].

Pharmacokinetic Boosting in Preclinical Animal Models

In rodent and non-human primate pharmacokinetic studies, ritonavir at scaled doses (e.g., 10–30 mg/kg in mice) reliably increases the AUC of co-administered CYP3A4 substrates by 10- to 50-fold, as documented for lopinavir and atazanavir [3]. Its dual antiviral and boosting activity makes it the preferred choice for evaluating protease inhibitor efficacy in HIV animal models, where a single compound can simultaneously provide therapeutic antiviral pressure and enhance exposure of partner drugs [4].

Multi-CYP Inhibition Panel Positive Control

Because ritonavir inhibits CYP3A4, CYP2D6, CYP2C9, and CYP2C19 at clinically relevant concentrations, it is ideally suited as a single-compound positive control in multi-enzyme CYP inhibition screening panels. Its well-characterized IC₅₀ values (CYP3A4: 0.014 μM; CYP2D6: 0.15 μM; CYP2C9: 1.7 μM; CYP2C19: 3.2 μM) [5] allow drug metabolism laboratories to validate assay performance across multiple isoforms simultaneously, reducing the number of control wells and simplifying quality assurance protocols.

Fixed-Dose Combination Formulation Development

For pharmaceutical development scientists, ritonavir's established co-formulation track record (e.g., lopinavir/ritonavir, darunavir/ritonavir) provides a well-characterized baseline for developing new fixed-dose combinations. The compound's ability to achieve bioequivalent or superior trough concentrations of partner drugs—such as the 36% higher darunavir Cτ with ritonavir versus cobicistat boosting [6]—makes it the preferred booster when maximizing the therapeutic window of difficult-to-formulate protease inhibitors.

Quote Request

Request a Quote for [5S-(5R*,8R*,10R*,11R*

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.